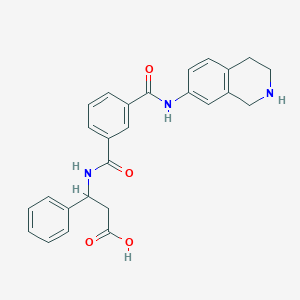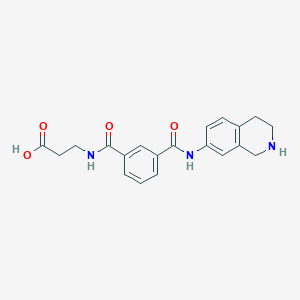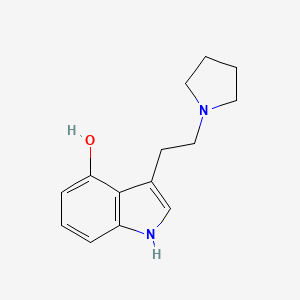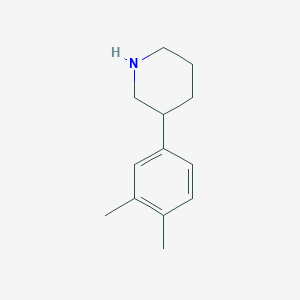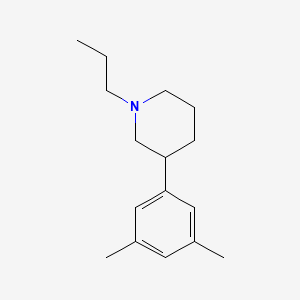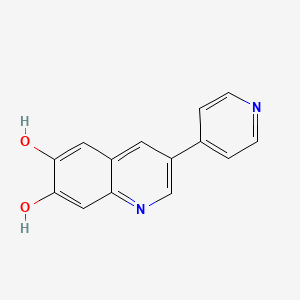
3-Pyridin-4-yl-quinoline-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridin-4-yl-quinoline-6,7-diol is a heterocyclic compound that features both pyridine and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-quinoline-6,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyridine derivatives with quinoline intermediates, followed by cyclization and functional group modifications. For instance, the reaction of 4-pyridylboronic acid with 6,7-dihydroxyquinoline under Suzuki coupling conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs .
化学反应分析
Types of Reactions
3-Pyridin-4-yl-quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline and pyridine derivatives.
科学研究应用
3-Pyridin-4-yl-quinoline-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-Pyridin-4-yl-quinoline-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Pyridine: A basic heterocycle with a nitrogen atom in the ring.
Quinolin-6,7-diol: Lacks the pyridine moiety but shares the quinoline core.
Uniqueness
3-Pyridin-4-yl-quinoline-6,7-diol is unique due to the presence of both pyridine and quinoline rings, which confer distinct electronic and steric properties.
属性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
3-pyridin-4-ylquinoline-6,7-diol |
InChI |
InChI=1S/C14H10N2O2/c17-13-6-10-5-11(9-1-3-15-4-2-9)8-16-12(10)7-14(13)18/h1-8,17-18H |
InChI 键 |
PWPSIWFFYVGDHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CN=C3C=C(C(=CC3=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



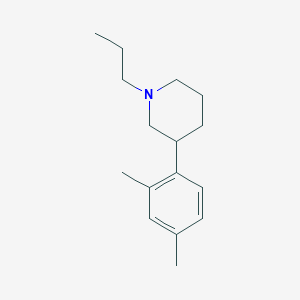
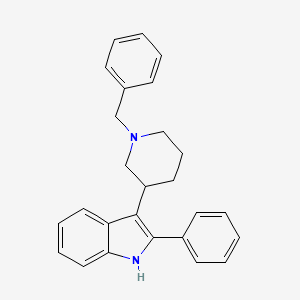


![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)


